molecular formula C16H11ClN2S B5715144 2-(4-Chlorophenyl)-7-methylimidazo[2,1-b]benzothiazole

2-(4-Chlorophenyl)-7-methylimidazo[2,1-b]benzothiazole

Cat. No.: B5715144
M. Wt: 298.8 g/mol
InChI Key: NLEQCCUTMXYPNT-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-7-methylimidazo[2,1-b]benzothiazole is a heterocyclic compound that combines the structural features of imidazole and benzothiazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-7-methylimidazo[2,1-b]benzothiazole typically involves a multi-step process. One common method is the condensation of 2-aminothiophenol with an appropriate aldehyde under acidic conditions to form the benzothiazole ring .

Industrial Production Methods

Industrial production methods often employ green chemistry principles to enhance yield and reduce environmental impact. For instance, the use of ionic liquids and nanocatalysts has been explored to improve the efficiency of the synthesis . These methods not only increase the yield but also make the process more sustainable by minimizing waste and energy consumption .

Chemical Reactions Analysis

Mechanism of Action

Properties

IUPAC Name

2-(4-chlorophenyl)-6-methylimidazo[2,1-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2S/c1-10-2-7-14-15(8-10)20-16-18-13(9-19(14)16)11-3-5-12(17)6-4-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEQCCUTMXYPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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